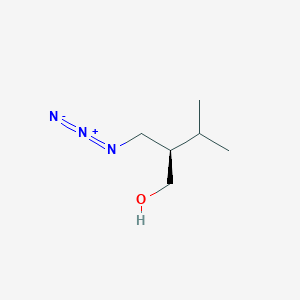
Methanol;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol;pentahydrate is a compound that consists of methanol (CH₃OH) and five molecules of water (H₂O). Methanol, also known as methyl alcohol, is the simplest alcohol and is a colorless, volatile liquid with a faint odor similar to ethanol. It is widely used as a solvent, antifreeze, fuel, and as a feedstock for the production of chemicals such as formaldehyde and acetic acid. The pentahydrate form indicates that the methanol is associated with five water molecules, which can influence its physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods, including:
Catalytic Hydrogenation of Carbon Monoxide: This method involves the reaction of carbon monoxide (CO) with hydrogen (H₂) in the presence of a catalyst such as copper, zinc oxide, and alumina at high temperatures and pressures. [ \text{CO} + 2\text{H}_2 \rightarrow \text{CH}_3\text{OH} ]
Biological Methods: Methanotrophic microorganisms can convert methane (CH₄) to methanol under milder conditions, bypassing the need for chemical catalysts.
Industrial Production Methods
Industrial production of methanol typically involves the catalytic hydrogenation of carbon monoxide using syngas (a mixture of CO and H₂) derived from natural gas, coal, or biomass. The process is carried out in large-scale reactors under high pressure (50-100 atm) and temperature (200-300°C) with a copper-based catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Methanol undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂). [ 2\text{CH}_3\text{OH} + \text{O}_2 \rightarrow 2\text{CH}_2\text{O} + 2\text{H}_2\text{O} ]
Reduction: Methanol can be reduced to methane in the presence of strong reducing agents.
Substitution: Methanol can undergo nucleophilic substitution reactions to form methyl ethers and esters.
Common Reagents and Conditions
Oxidation: Catalysts such as silver or copper are used, and the reaction is typically carried out at elevated temperatures.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Formaldehyde: Used in the production of resins and plastics.
Methyl Ethers and Esters: Used as solvents and intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Methanol;pentahydrate has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and syntheses.
Biology: Utilized in the preservation and fixation of biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Employed in the production of formaldehyde, acetic acid, and other chemicals.
Wirkmechanismus
The mechanism of action of methanol involves its metabolism in the body. Methanol is oxidized by alcohol dehydrogenase to formaldehyde, which is further oxidized to formic acid by formaldehyde dehydrogenase. Formic acid is then metabolized to carbon dioxide and water. The toxic effects of methanol are primarily due to the accumulation of formic acid, which can cause metabolic acidosis and damage to the optic nerve .
Vergleich Mit ähnlichen Verbindungen
Methanol;pentahydrate can be compared with other alcohols and hydrates:
Ethanol: Similar in structure but less toxic and widely used in beverages and as a fuel.
Isopropanol: Used as a disinfectant and solvent, with a higher boiling point than methanol.
Sodium Thiosulfate Pentahydrate: An inorganic compound with different applications, such as in medicine and photography.
This compound is unique due to its combination of methanol and water molecules, which can influence its solubility, reactivity, and applications.
Eigenschaften
CAS-Nummer |
921771-26-8 |
|---|---|
Molekularformel |
C3H22O8 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methanol;pentahydrate |
InChI |
InChI=1S/3CH4O.5H2O/c3*1-2;;;;;/h3*2H,1H3;5*1H2 |
InChI-Schlüssel |
LOFUOGPWYICVSV-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.CO.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


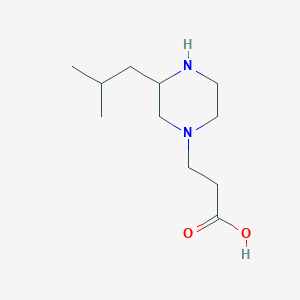
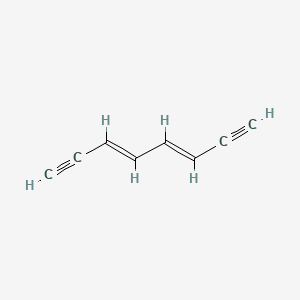
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)

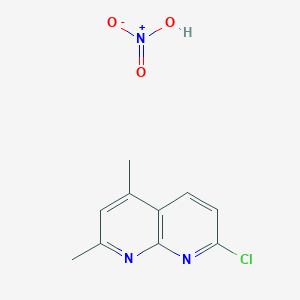
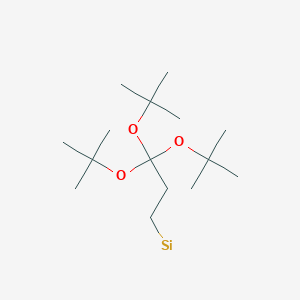
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)
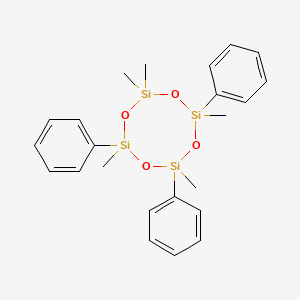
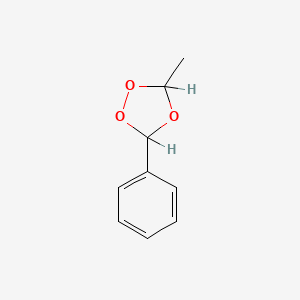

![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
